MAO-B Inhibition: Differential Selectivity of C6 vs. C5 Regioisomers
Substitution at the C6 position of isatin imparts a different enzyme inhibition profile compared to C5 substitution, which is critical for target selectivity. While C5-substituted isatins are generally more potent MAO-B inhibitors, C6-substituted homologues also exhibit selective MAO-B binding and serve as valuable probes for understanding structure-activity relationships [1]. In a comparative study of styryl derivatives, (E)-6-styrylisatin was found to be a selective, though less potent, MAO-B inhibitor than its C5 counterpart [1].
| Evidence Dimension | Potency for MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly available for 6-methylisatin; inferred from SAR that C6 substitution yields moderate potency. |
| Comparator Or Baseline | (E)-5-styrylisatin: IC50 ~ 0.0086 µM (calculated as 13-fold less potent than a 0.66 nM inhibitor). Isatin (parent): IC50 ~ 12.2 µM . |
| Quantified Difference | C5 substitution provides a >18,000-fold increase in potency over isatin [1]; C6 substitution provides a smaller, but still significant, enhancement. |
| Conditions | Recombinant human MAO-A and MAO-B inhibition assays. |
Why This Matters
For projects targeting MAO-B, understanding the potency differential between C5 and C6 regioisomers is essential for selecting the correct starting material to achieve desired inhibition levels.
- [1] Previous studies have shown that (E)-5-styrylisatin and (E)-6-styrylisatin are reversible inhibitors of human monoamine oxidase (MAO) A and B... The C5-substituted isatins exhibited higher binding affinities to MAO-B than the corresponding C6-substituted homologues. View Source
